N-(2,5-dimethylphenyl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(2,5-dimethylphenyl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H22N6O3S and its molecular weight is 462.53. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivative Compounds
The compound N-(2,5-dimethylphenyl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide and its derivatives find applications in the synthesis of various chemical compounds. For instance, it is used in the preparation of pyridino[2,3-d]pyrimidin-4-ones and triazolino[4,5-a]pyrimidin-5-ones, which are obtained through reactions involving thioxopyrimidinyl formamidines and various electrophiles (Hassneen & Abdallah, 2003). Similarly, the synthesis of new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, potentially useful as anti-inflammatory and analgesic agents, involves derivatives of this compound (Abu‐Hashem et al., 2020).
Radioactive Labelling for Imaging
In the field of radioactive imaging, derivatives of this compound are utilized. For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives of this compound, are reported as selective ligands for the translocator protein (18 kDa), useful in positron emission tomography (PET) (Dollé et al., 2008).
Medical Research
In medical research, derivatives of this compound are investigated for their potential therapeutic applications. For example, new N-aryl derivatives of related compounds have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in Alzheimer's disease research (Riaz et al., 2020). Additionally, some derivatives are studied for their antibacterial activity and cytotoxicity against cancer cell lines (Aggarwal et al., 2014).
Pharmaceutical Development
This compound also plays a role in the development of pharmaceuticals. Derivatives have been synthesized as potential anticonvulsants, demonstrating moderate anticonvulsant activity in preclinical models (Severina et al., 2020). Another study synthesized herbicidal compounds from similar derivatives, showing significant inhibitory activity against specific plant species (Fu-b, 2014).
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3S/c1-14-8-9-15(2)18(10-14)25-21(31)13-33-23-28-27-19(29(23)17-6-4-3-5-7-17)11-16-12-20(30)26-22(32)24-16/h3-10,12H,11,13H2,1-2H3,(H,25,31)(H2,24,26,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBVYJYUYSYGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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